molecular formula C22H26N2O3S B248631 3,4-dihydroisoquinolin-2(1H)-yl{1-[(4-methylphenyl)sulfonyl]piperidin-3-yl}methanone

3,4-dihydroisoquinolin-2(1H)-yl{1-[(4-methylphenyl)sulfonyl]piperidin-3-yl}methanone

カタログ番号 B248631
分子量: 398.5 g/mol
InChIキー: QPNRGLIEFVASHN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,4-dihydroisoquinolin-2(1H)-yl{1-[(4-methylphenyl)sulfonyl]piperidin-3-yl}methanone is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is commonly referred to as DHIQMP and has been synthesized using various methods.

作用機序

The mechanism of action of DHIQMP involves its binding to the dopamine D2 receptor. This binding results in the inhibition of dopamine signaling, which is responsible for the therapeutic effects of this compound. DHIQMP has also been shown to have activity as a sigma-1 receptor agonist, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
DHIQMP has been shown to have various biochemical and physiological effects. This compound has been shown to decrease dopamine release in the brain, which may contribute to its therapeutic effects in neurological disorders. DHIQMP has also been shown to have anxiolytic and antidepressant effects, which may be due to its activity as a sigma-1 receptor agonist.

実験室実験の利点と制限

The advantages of using DHIQMP in lab experiments include its high potency and selectivity for the dopamine D2 receptor. This compound has also been shown to have good pharmacokinetic properties, making it a potential candidate for drug development. The limitations of using DHIQMP in lab experiments include its limited solubility in water, which may affect its bioavailability.

将来の方向性

There are several future directions for the use of DHIQMP in scientific research. One potential application is the use of this compound in the treatment of addiction. DHIQMP has been shown to decrease dopamine release, which may be beneficial in reducing drug-seeking behavior. Another potential application is the use of DHIQMP in the treatment of neurodegenerative disorders such as Alzheimer's disease. DHIQMP has been shown to have neuroprotective effects, which may be beneficial in slowing the progression of these disorders. Overall, DHIQMP has the potential to be a valuable tool in scientific research and drug development.

合成法

DHIQMP has been synthesized using various methods, including the use of palladium-catalyzed cross-coupling reactions and organocatalysis. The most common method of synthesis involves the reaction of 3,4-dihydroisoquinoline with 1-[(4-methylphenyl)sulfonyl]piperidin-3-ylmethanone in the presence of a catalyst. This reaction results in the formation of DHIQMP with high yields.

科学的研究の応用

DHIQMP has been the subject of scientific research due to its potential therapeutic applications. This compound has been shown to have activity as a dopamine D2 receptor antagonist, which makes it a potential candidate for the treatment of various neurological disorders such as Parkinson's disease, schizophrenia, and addiction.

特性

製品名

3,4-dihydroisoquinolin-2(1H)-yl{1-[(4-methylphenyl)sulfonyl]piperidin-3-yl}methanone

分子式

C22H26N2O3S

分子量

398.5 g/mol

IUPAC名

3,4-dihydro-1H-isoquinolin-2-yl-[1-(4-methylphenyl)sulfonylpiperidin-3-yl]methanone

InChI

InChI=1S/C22H26N2O3S/c1-17-8-10-21(11-9-17)28(26,27)24-13-4-7-20(16-24)22(25)23-14-12-18-5-2-3-6-19(18)15-23/h2-3,5-6,8-11,20H,4,7,12-16H2,1H3

InChIキー

QPNRGLIEFVASHN-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)N3CCC4=CC=CC=C4C3

正規SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)N3CCC4=CC=CC=C4C3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。